1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine
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Overview
Description
- Starting materials: The intermediate from step 2 and 2-methoxy-4-methylbenzenesulfonyl chloride.
- Reaction conditions: The reaction is performed in the presence of a base such as triethylamine, in an organic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine typically involves a multi-step process:
-
Step 1: Formation of the Piperazine Ring
- Starting materials: Ethylenediamine and a suitable dihalide (e.g., 1,2-dichloroethane).
- Reaction conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products:
- Oxidation products: Sulfoxides, sulfones.
- Reduction products: Thiol derivatives.
- Substitution products: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-4-(2-methoxyphenyl)piperazine
- 1-(4-Methylphenyl)-4-(2-methoxyphenyl)piperazine
- 1-(4-Chlorophenyl)-4-(2-methylphenyl)piperazine
Comparison: 1-(5-Chloro-2-methylphenyl)-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is unique due to the presence of both a chloro and a methoxy group on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-4-(2-methoxy-4-methylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-14-4-7-19(18(12-14)25-3)26(23,24)22-10-8-21(9-11-22)17-13-16(20)6-5-15(17)2/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKPSPSTOALPPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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